
2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutyl group attached to a pyrimidine ring, which is further connected to a piperidine ring through a methylene bridge. The presence of multiple functional groups and rings makes it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine typically involves multiple steps:
-
Formation of the Cyclobutylpyrimidine Intermediate: : This step involves the cyclization of appropriate precursors to form the cyclobutylpyrimidine ring. Common reagents include cyclobutylamine and pyrimidine derivatives, with conditions such as reflux in an organic solvent like ethanol or methanol.
-
Attachment of the Piperidine Ring: : The next step is the formation of the piperidine ring, which can be achieved through nucleophilic substitution reactions. Piperidine is reacted with a suitable leaving group on the cyclobutylpyrimidine intermediate under basic conditions, often using sodium hydride or potassium carbonate as the base.
-
Methylation: : The final step involves the methylation of the pyrimidine ring. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors are used. This allows for precise control over reaction conditions and can improve the overall yield.
Catalysis: Catalysts such as palladium or platinum may be used to facilitate certain steps, particularly in the formation of the piperidine ring.
Purification: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the pyrimidine ring, often using hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : Nucleophilic substitution reactions are common, especially at the methylene bridge connecting the piperidine and pyrimidine rings. Reagents like sodium azide or thiols can be used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted piperidine or pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic compounds.
Biology
In biological research, it is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of interest, particularly in the context of enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine
- 2-(4-(((6-Cyclohexylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine
Uniqueness
Compared to similar compounds, 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,6-dimethylpyrimidine is unique due to the presence of the cyclobutyl group. This group imparts distinct steric and electronic properties, which can influence the compound’s reactivity and interactions with biological targets. The cyclobutyl group can also affect the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14-10-15(2)24-20(23-14)25-8-6-16(7-9-25)12-26-19-11-18(21-13-22-19)17-4-3-5-17/h10-11,13,16-17H,3-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPWSOSFBZOXQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
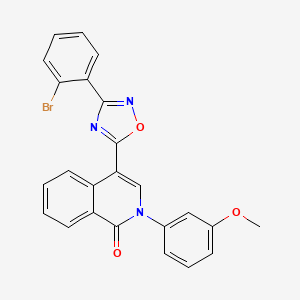
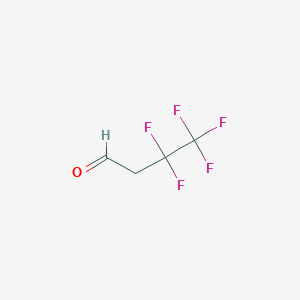
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2384094.png)
![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)

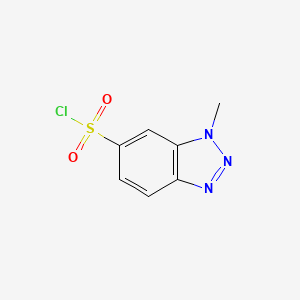
![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)
![4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2384101.png)
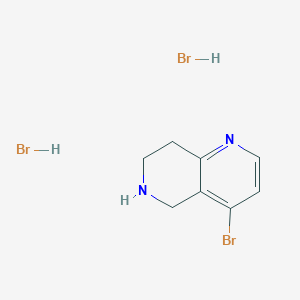
![2-[(4-cyanophenoxy)methyl]benzoic Acid](/img/structure/B2384104.png)

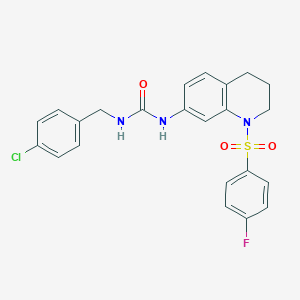
![3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2384109.png)
![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)
